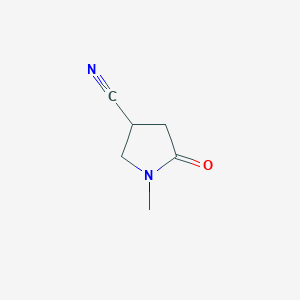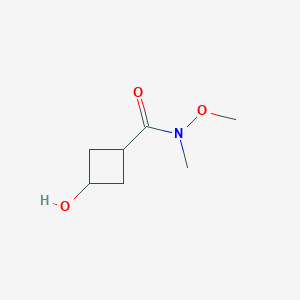
(R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions or catalyzed annulation processes. For example, the regio-selective synthesis of benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds showcases a method that could potentially be applied or adapted for synthesizing (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate (Li et al., 2017). Similarly, the enantioselective synthesis utilizing iodolactamization as a key step highlights another approach relevant to the synthesis of chiral carbamates (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of carbamate compounds and their derivatives can be elucidated through spectroscopic studies. Vibrational (FT-IR, FT-Raman), UV–Visible spectroscopic studies, and computational methods like Density Functional Theory (DFT) calculations offer insights into the electronic and structural aspects of similar molecules (Rao et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving carbamates typically explore their potential as intermediates in the synthesis of more complex molecules. For instance, reactions focusing on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlight the versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of carbamate derivatives, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in synthetic processes.
Chemical Properties Analysis
The chemical properties, including reactivity, potential interactions, and stability of carbamates, can be studied through their synthesis and subsequent reactions. The exploration of (acyloxy)alkyl carbamates as bioreversible prodrugs for amines, for instance, reveals the chemical versatility of carbamates in medicinal chemistry and drug design (Alexander et al., 1988).
Applications De Recherche Scientifique
Metabolic Stability of Carbamates
Qualitative Structure-Metabolism Relationships in Carbamates : A comprehensive review compiled data on the metabolic hydrolysis of medicinal carbamates, highlighting a trend where the metabolic stability of carbamates increases with specific substituents. This research is crucial for designing carbamates as drugs or prodrugs, providing insight into (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate's potential metabolic behavior (Vacondio, Silva, Mor, & Testa, 2010).
Antioxidant and Anti-inflammatory Properties
Synthetic Phenolic Antioxidants : Discusses the widespread use of synthetic phenolic antioxidants in various products to prevent oxidative reactions. The study's relevance to (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate could be indirect, providing a comparative background on how carbamate compounds might offer similar antioxidant benefits (Liu & Mabury, 2020).
Role in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) Applications : Although not directly related to (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, this review highlights the utility of BTAs in supramolecular chemistry, suggesting potential areas where carbamate compounds could be applied, especially in polymer processing and nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Applications in Catalysis and Synthesis
Selective Catalytic Reduction of Aromatic Nitro Compounds : Discusses the use of CO in the reductive carbonylation of nitro aromatics to carbamates, highlighting a mechanism potentially relevant to synthesizing or modifying compounds like (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. This shows the compound's potential in synthetic organic chemistry and as an intermediate in pharmaceutical synthesis (Tafesh & Weiguny, 1996).
Safety And Hazards
The compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Propriétés
IUPAC Name |
benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWWAGUYKLJRN-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428308 |
Source


|
| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
CAS RN |
179915-11-8 |
Source


|
| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)





